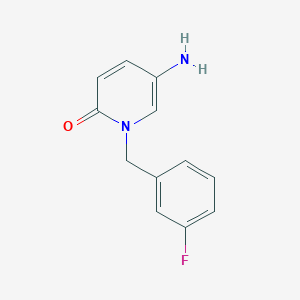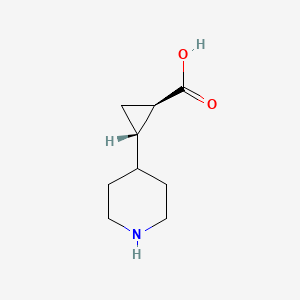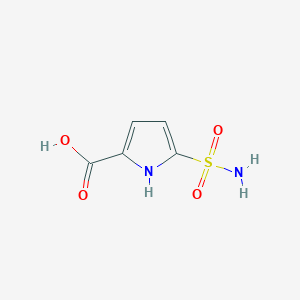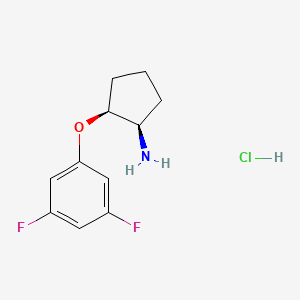![molecular formula C10H10N2O4S B2752182 Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate CAS No. 33621-21-5](/img/structure/B2752182.png)
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, also known as EFSA, is a compound that has been studied extensively for its potential applications in scientific research. EFSA is a small molecule, consisting of a furan ring, an oxadiazole ring, and an acetate group. EFSA has been found to possess various biochemical and physiological effects, which makes it a useful tool for researchers in many fields.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
One area of research involving this compound is its synthesis and evaluation for antimicrobial properties. Derivatives of 1,3,4-oxadiazoles, including Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, have been synthesized and tested for their antimicrobial efficacy. These compounds have shown notable antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential in developing new antimicrobial agents (Jafari et al., 2017).
Molecular Structure Analysis
Another significant aspect of research is the detailed molecular structure analysis of this compound. Studies have characterized its molecular structure, showcasing the orientation of its planar units and the stabilization by weak intermolecular hydrogen bonds. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds, which can be pivotal in their application across various fields of chemistry and materials science (Zareef et al., 2008).
Vasodilator Action of Furoxans
This compound is structurally related to furoxans, compounds known for their vasodilator actions. Research in this area has demonstrated the ability of furoxans to increase coronary flow in isolated heart preparations, mediated by the generation of nitric oxide (NO) following chemical reaction with thiols. This highlights the potential therapeutic applications of such compounds in cardiovascular diseases (Feelisch et al., 1992).
Synthesis and Pharmacological Evaluation
Further research has involved the synthesis of N-substituted derivatives of 1,3,4-oxadiazole, exploring their potential as anti-bacterial agents. These studies provide insights into the structure-activity relationship, showing that certain derivatives exhibit significant antibacterial activities. Such findings are vital for the development of new antibacterial drugs, addressing the growing concern of antibiotic resistance (Siddiqui et al., 2014).
Transition Metal Chelates Studies
The compound and its derivatives have also been studied for their ability to form chelates with transition metals. Such chelates have been evaluated for their antifungal activities, indicating the broad spectrum of biological activities possessed by these compounds. Understanding the chelating properties can open new pathways in the synthesis of metal-based drugs and materials with specific biological functions (Varde & Acharya, 2017).
Mécanisme D'action
Mode of Action
It is known that the compound contains a furan ring, which is a common structural motif in many biologically active compounds . The furan ring may interact with biological targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological processes, including anti-inflammatory, antibacterial, and anticancer activities .
Pharmacokinetics
The compound’s molecular weight (25426 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Furan derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer effects .
Propriétés
IUPAC Name |
ethyl 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-2-14-8(13)6-17-10-12-11-9(16-10)7-4-3-5-15-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUKYNXAVNQVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2752099.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2752103.png)

![N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2752106.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2752109.png)

![(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2752112.png)




![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/no-structure.png)